molecular formula C8H7N3O B6204084 3-(1,2,4-oxadiazol-5-yl)aniline CAS No. 158944-57-1

3-(1,2,4-oxadiazol-5-yl)aniline

Cat. No. B6204084
CAS RN: 158944-57-1
M. Wt: 161.2
InChI Key:
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Description

“3-(1,2,4-oxadiazol-5-yl)aniline” is a compound that contains a 1,2,4-oxadiazole ring, which is a well-known pharmacophore frequently encountered in active pharmaceutical ingredients with various therapeutic focuses . The 1,2,4-oxadiazole ring can rearrange into other heterocycles due to low aromaticity and the presence of the weak O–N bond .


Synthesis Analysis

An efficient one-pot method was developed for the synthesis of 2-(1,2,4-oxadiazol-5-yl)anilines via the reaction of amidoximes with isatoic anhydrides in a NaOH–DMSO medium at ambient temperature . This method allows obtaining structurally diverse substituted anilines bearing the 1,2,4-oxadiazole motif in moderate to excellent yields without the utilization of protective groups .


Molecular Structure Analysis

The 1,2,4-oxadiazole ring is a five-membered heterocyclic scaffold with an oxygen and two nitrogen atoms . Oxadiazoles possess hydrogen bond acceptor properties owing to electronegativities of nitrogen and oxygen, wherein nitrogen has been stronger hydrogen bond acceptor than oxygen .


Chemical Reactions Analysis

The reaction scope includes aryl, hetaryl, and cycloalkyl amidoxime and isatoic anhydrides with different substituents in the aromatic ring as well as at the amide N atom . Moreover, 1,2,4-oxadiazoles can rearrange into other heterocycles due to low aromaticity and the presence of the weak O–N bond .

Mechanism of Action

While specific information on the mechanism of action of “3-(1,2,4-oxadiazol-5-yl)aniline” is not available, some 1,2,4-oxadiazole derivatives have been recognized as selective inhibitors of human carbonic anhydrase isoforms related to cancer therapy .

Future Directions

The development of novel efficient and convenient methods for synthesis of 1,2,4-oxadiazoles with diverse periphery functionalities is an important goal for modern organic chemistry . These compounds have potential applications in the development of active pharmaceutical ingredients, energetic materials, fluorescent dyes, OLEDs, sensors, and insecticides .

properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for 3-(1,2,4-oxadiazol-5-yl)aniline involves the reaction of 5-amino-1,2,4-oxadiazole with aniline in the presence of a suitable catalyst.", "Starting Materials": [ "5-amino-1,2,4-oxadiazole", "aniline", "catalyst" ], "Reaction": [ "Dissolve 5-amino-1,2,4-oxadiazole and aniline in a suitable solvent such as ethanol or methanol.", "Add a suitable catalyst such as palladium on carbon or copper sulfate.", "Heat the reaction mixture under reflux for several hours.", "Allow the reaction mixture to cool and filter off any solid impurities.", "Concentrate the filtrate under reduced pressure to obtain the crude product.", "Purify the crude product by recrystallization from a suitable solvent such as ethanol or methanol.", "Dry the purified product under vacuum to obtain 3-(1,2,4-oxadiazol-5-yl)aniline as a white solid." ] }

CAS RN

158944-57-1

Molecular Formula

C8H7N3O

Molecular Weight

161.2

Purity

95

Origin of Product

United States

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